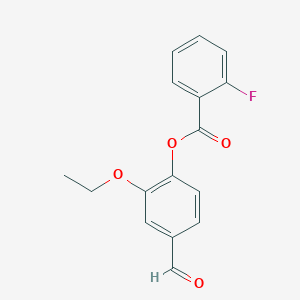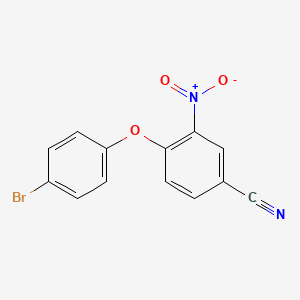![molecular formula C17H11ClFNO3 B5777863 N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5777863.png)
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide, also known as CFTR-Inhibitor-172, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This molecule is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that plays a crucial role in the regulation of ion transport across cell membranes. In
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other diseases that involve CFTR dysfunction. This molecule has been shown to inhibit CFTR activity by binding to the protein and blocking ion transport across cell membranes. This inhibition can be used to correct the abnormal ion transport that occurs in cystic fibrosis patients, leading to improved lung function and other clinical benefits.
Wirkmechanismus
The mechanism of action of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its binding to the CFTR protein, which is located on the surface of epithelial cells. This binding blocks the ion transport across cell membranes, leading to a reduction in the abnormal ion transport that occurs in cystic fibrosis patients. This inhibition of CFTR activity is reversible, making N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide a potential therapeutic agent for the treatment of cystic fibrosis.
Biochemical and Physiological Effects
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has been shown to have significant biochemical and physiological effects on CFTR function. This molecule has been shown to inhibit CFTR activity in a dose-dependent manner, leading to a reduction in ion transport across cell membranes. This inhibition has been shown to be reversible, allowing for the restoration of normal ion transport when the molecule is removed. In addition, N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has been shown to have minimal effects on other ion channels, making it a selective inhibitor of CFTR.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has several advantages for lab experiments. This molecule is highly potent and selective, allowing for the specific inhibition of CFTR activity. In addition, the reversible nature of its inhibition allows for the restoration of normal ion transport, making it a useful tool for studying CFTR function. However, there are also limitations to the use of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide in lab experiments. This molecule can be difficult to synthesize and purify, and its potency can make it challenging to achieve the desired level of inhibition without causing toxicity.
Zukünftige Richtungen
There are several future directions for the study of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide. One direction is the development of more potent and selective inhibitors of CFTR that can be used for therapeutic purposes. Another direction is the investigation of the mechanisms underlying the reversible nature of CFTR inhibition by N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide. Additionally, the use of this molecule in combination with other therapeutic agents could be explored for the treatment of cystic fibrosis and other diseases that involve CFTR dysfunction. Finally, the potential toxicity of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide should be further investigated to ensure its safety for therapeutic use.
Conclusion
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a potent and selective inhibitor of CFTR that has been extensively studied for its potential therapeutic applications. This molecule has been shown to have significant biochemical and physiological effects on CFTR function, making it a useful tool for studying CFTR activity. However, the challenges associated with its synthesis and potency highlight the need for further research to optimize its use in therapeutic applications. Overall, the study of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide has the potential to lead to significant advances in the treatment of cystic fibrosis and other diseases that involve CFTR dysfunction.
Synthesemethoden
The synthesis of N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves a multi-step process that includes the reaction of 2-amino-5-chlorobenzophenone with 4-fluorobenzoyl chloride, followed by cyclization with acetic anhydride. The final product is obtained through purification and recrystallization. This method has been optimized to produce high yields of pure N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide, which is essential for its use in scientific research.
Eigenschaften
IUPAC Name |
N-[5-chloro-2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3/c1-9(21)20-15-13-8-11(18)4-7-14(13)23-17(15)16(22)10-2-5-12(19)6-3-10/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBUVXNGKPRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=C1C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-chloro-2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![N-allyl-2-(4-ethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777846.png)


![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5777868.png)
![N-methyl-N-phenyl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5777873.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5777876.png)